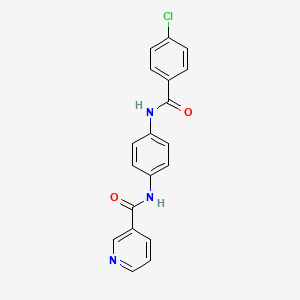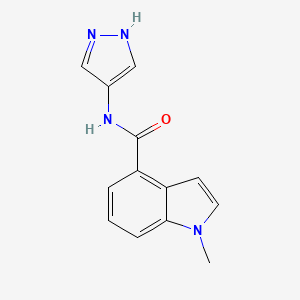![molecular formula C13H12BrNO2 B6641931 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione is a chemical compound that belongs to the family of indole derivatives. It has been used extensively in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects such as reducing the production of reactive oxygen species, inhibiting the activity of various enzymes such as COX-2 and iNOS, and modulating the expression of various genes involved in inflammation and oxidative stress. It also has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, its limitations include its limited solubility in water and its instability under certain conditions such as high temperatures and exposure to light.
Future Directions
There are several future directions for the use of 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione in scientific research. One possible direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Moreover, its potential as a lead compound for the development of new drugs can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has been used extensively in scientific research for its various biochemical and physiological effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential as a therapeutic agent for various diseases and as a lead compound for the development of new drugs makes it a promising candidate for further research.
Synthesis Methods
The synthesis of 5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione involves the reaction between 7-methylindole-2,3-dione and 5-bromo-2-pentene in the presence of a catalyst. The product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione has been used in various scientific research applications such as in the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-4-5-15-11-8(2)6-9(14)7-10(11)12(16)13(15)17/h3-4,6-7H,5H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPMSPTBMDIJH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(C=C(C=C2C)Br)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(C=C(C=C2C)Br)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6641851.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)


